molecular formula C21H23F2N3O5S B2575599 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide CAS No. 872722-64-0

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide

Cat. No.: B2575599
CAS No.: 872722-64-0
M. Wt: 467.49
InChI Key: SEISKIIYLNYWBL-UHFFFAOYSA-N
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Description

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a potent and selective chemical probe targeting macrodomain 2 of PARP14, a mono-ADP-ribosyltransferase. This inhibitor binds with high affinity, disrupting PARP14's catalytic function and serving as a critical tool for elucidating the protein's role in ADP-ribosylation signaling pathways. Research indicates that PARP14 is implicated in the regulation of macrophage immune responses and cancer cell proliferation. By inhibiting PARP14, this compound has been shown to block IL-4 induced M2 macrophage polarization , positioning it as a valuable asset for investigating tumor immunology and the tumor microenvironment. Its primary research applications are in the fields of oncology and immunology, where it helps to explore novel therapeutic strategies for cancers and inflammatory diseases. The compound is readily available for the scientific community, as listed by multiple chemical suppliers . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-11-16(7-8-17(14)22)32(29,30)26-9-4-10-31-19(26)13-25-21(28)20(27)24-12-15-5-2-3-6-18(15)23/h2-3,5-8,11,19H,4,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISKIIYLNYWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide typically involves multiple steps, including the formation of the oxazinan ring and the introduction of the benzenesulfonyl and fluorophenyl groups. Common synthetic routes may involve:

    Formation of the Oxazinan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Enzymatic Activity
This compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. For instance, its sulfonamide group is known to enhance binding affinity to target proteins, potentially leading to the development of drugs that can modulate enzyme activity in diseases such as cancer and inflammation.

2. Anticancer Properties
Research indicates that compounds with similar structural motifs can exhibit anticancer activity by inducing apoptosis in cancer cells. Studies focusing on the mechanism of action reveal that the compound may disrupt cellular signaling pathways critical for tumor growth and survival.

3. Antimicrobial Activity
Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria. The presence of fluorine atoms in its structure could enhance its lipophilicity, facilitating better membrane penetration and efficacy against pathogens.

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
Enzyme InhibitionMMP-13Inhibitory
AnticancerVariousCytotoxic
AntimicrobialBacteriaBactericidal

Case Studies

Case Study 1: MMP-13 Inhibition
In a study published in PubMed, a related compound demonstrated selective inhibition of matrix metalloproteinase-13, which is crucial in osteoarthritis progression. The research highlighted the compound's ability to modulate proteolytic activity without significant nephrotoxicity, suggesting a favorable safety profile for further development.

Case Study 2: Anticancer Mechanism Exploration
A recent investigation into structurally similar derivatives revealed that they induce apoptosis through mitochondrial pathways. This study utilized various cancer cell lines to assess cytotoxicity and elucidated the underlying mechanisms through which these compounds exert their effects.

Mechanism of Action

The mechanism by which N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(2-fluorophenyl)methyl]ethanediamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups may enhance binding affinity and specificity, while the oxazinan ring can provide structural stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Analogs

The following compounds share structural motifs with Compound A and are discussed in detail:

Compound ID IUPAC Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Data
Compound A N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide 4-fluoro-3-methylbenzenesulfonyl; 2-fluorophenylmethyl Not explicitly provided ~589 (estimated) N/A in evidence
Compound B N-({3-[(4-fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide 4-fluoro-2-methylbenzenesulfonyl; 2-methoxybenzyl C₂₃H₂₇FN₂O₆S 478.54 (estimated) RN: 872724-06-6
Compound C N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 4-fluorobenzenesulfonyl; 2-methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Purity: 95%+
Compound D 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidin-chromen core; 3-fluorophenyl C₂₉H₂₂F₂N₆O₃S 589.1 (M++1) MP: 175–178°C

Substituent Effects and Hypothetical Implications

Benzenesulfonyl Group Variations
  • Compound A vs. Compound B: Compound A has a 4-fluoro-3-methylbenzenesulfonyl group, while Compound B substitutes the methyl group at the 2-position instead of the 3-position. The 3-methyl group in Compound A could enhance lipophilicity compared to Compound B . The 2-fluorophenylmethyl group in Compound A vs.
Comparison with Non-Oxazinan Cores
  • Compound D : Features a pyrazolopyrimidin-chromen core instead of oxazinan. Despite the divergent scaffold, the retention of fluorophenyl and sulfonamide groups suggests shared synthetic strategies.
Simplified Analog (Compound C)
  • Compound C replaces the fluorophenylmethyl group with a 2-methylpropyl chain, reducing aromatic interactions. Its lower molecular weight (401.45 vs. ~589 for Compound A ) correlates with decreased complexity and possibly improved synthetic accessibility.

Physicochemical and Hypothetical Bioactivity Trends

  • Melting Points : Compound D ’s MP (175–178°C) suggests higher crystallinity compared to Compound A (data unavailable), possibly due to its chromen core .
  • Fluorine Effects: The 2-fluorophenyl group in Compound A may enhance blood-brain barrier penetration compared to non-fluorinated analogs, a common trait in CNS-targeting drugs .
  • Sulfonamide Role : Present in all analogs, sulfonamide groups likely contribute to hydrogen bonding with biological targets, as seen in protease inhibitors .

Biological Activity

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-fluorophenyl)methyl]ethanediamide is a synthetic compound with potential biological applications. Its unique structural features, including the oxazinan ring and fluorinated aromatic groups, suggest possible interactions with biological targets, particularly in cancer treatment and enzyme modulation.

The compound's IUPAC name is N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-fluorophenyl)ethyl]oxamide. Its molecular formula is C22H25F2N3O5S, indicating the presence of fluorine, nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors. The oxazinan moiety may facilitate binding to target proteins, leading to modulation of their activity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Interference : It could interfere with signaling pathways crucial for tumor growth and survival.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of similar oxazinan derivatives against various human cancer cell lines. For instance, a related series demonstrated significant antiproliferative activity against A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. The compounds exhibited IC50 values ranging from 4.47 to 52.8 μM, indicating their potential as effective anticancer agents .

Case Studies

  • Cytotoxicity Assays : Compounds structurally similar to this compound were tested for their ability to induce cell cycle arrest at the G2/M phase. This was assessed using flow cytometry, revealing that several analogs effectively halted cell division in treated cancer cells .
  • Molecular Docking Studies : Docking simulations have shown that these compounds can bind effectively to the colchicine-binding site on tubulin, suggesting a mechanism of action that involves disruption of microtubule dynamics—an essential process for mitosis .

Summary of Biological Activities

Activity Type Description References
CytotoxicitySignificant antiproliferative activity against various cancer cell lines
Enzyme InteractionPotential inhibition of key enzymes involved in cancer progression
Microtubule DisruptionBinding affinity to tubulin leading to mitotic arrest

Q & A

Basic: What are the key steps in synthesizing this compound?

Answer:
The synthesis involves multi-step reactions:

Sulfonylation : Reacting 1,3-oxazinan-2-ylmethyl with 4-fluoro-3-methylbenzenesulfonyl chloride under controlled temperature (60–80°C) to prevent side reactions.

Amide Coupling : Using coupling agents like HATU or EDCI with DIPEA in anhydrous DMF to link the sulfonylated oxazinan to the fluorophenylmethyl group.

Purification : Column chromatography (hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Critical monitoring via TLC (Rf = 0.3–0.5) and ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) ensures intermediate stability .

Basic: Which spectroscopic methods confirm structural integrity?

Answer:

  • ¹H/¹³C NMR : Verify integration of sulfonyl (δ ~3.5 ppm for SO₂CH₃) and fluorophenyl groups (δ 7.1–7.9 ppm).
  • FT-IR : Identify sulfonyl S=O (1350–1300 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) stretches.
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ observed vs. calculated within 2 ppm error).
  • Fluorescence Spectroscopy : Assess electronic properties (λex = 280 nm, λem = 320–400 nm) in DMSO .

Advanced: How can Bayesian optimization improve amidation yield?

Answer:

Design : Use a 3-factor Box-Behnken design (reagent ratio, temperature, solvent polarity).

Modeling : Apply Gaussian process regression to predict optimal conditions (e.g., 1.2 eq. coupling agent, 25°C, DMF).

Validation : Achieve 85–92% yield vs. traditional methods (70–75%). Adjust catalyst loading (±10%) if residuals persist.

Cost-Efficiency : Reduces optimization time by 40% .

Advanced: How to resolve contradictions in biological activity data?

Answer:

Replicate Assays : Test across cell lines (HEK293, HepG2) under standardized conditions (10 µM, 48h).

SPR Analysis : Confirm target binding (KD < 1 µM).

Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amide bonds).

Stability Studies : Correlate pH/temperature effects (pH 7.4, 37°C) with activity loss .

Basic: What strategies address solubility challenges?

Answer:

  • Co-solvents : 10% DMSO/PBS for in vitro assays.
  • Formulation : PEG 400/water (30:70) for in vivo studies.
  • logP Determination : Shake-flask method (logP ~2.5) guides enhancer selection.
  • Salt Formation : Methanesulfonate salt improves aqueous solubility (0.5 mg/mL) .

Advanced: Designing stability studies under physiological conditions

Answer:

Accelerated Testing : 40°C/75% RH for 6 months; sample at 0,1,3,6 months.

Solution Stability : pH 1.2 (gastric), 6.8 (intestinal), 7.4 (blood) at 37°C for 72h.

Degradation Analysis : UPLC-QTOF detects >5% impurities (e.g., sulfonyl hydrolysis).

Shelf-Life Prediction : Arrhenius modeling (t90 = 18 months at 25°C) .

Advanced: Computational prediction of metabolic pathways

Answer:

MetaSite : Predicts Phase I oxidation at oxazinan C-2.

GLORY : Identifies glucuronidation at benzamide nitrogen.

Microsome Incubation : Human vs. rat liver microsomes (NADPH regeneration system).

MD Simulations : 100 ns trajectories model CYP3A4 interactions .

Basic: Validating purity for pharmacological assays

Answer:

  • HPLC-UV : Retention time matching (C18 column, 220 nm).
  • ¹H NMR : Impurity integration <0.5%.
  • Elemental Analysis : ±0.3% deviation from theoretical C/H/N.
  • ICP-MS : Catalyst residues (e.g., Pd <1 ppm) .

Advanced: Flow chemistry scale-up optimization

Answer:

Residence Time : 10–15 min at 80°C (microreactor).

In-Line Monitoring : IR detects intermediate conversion (e.g., amide formation).

Solvent Switching : THF → EtOAc to prevent precipitation.

Yield Comparison : ANOVA confirms flow (90%) outperforms batch (75%) .

Advanced: Resolving crystallography vs. computational discrepancies

Answer:

XRD vs. DFT : Compare bond lengths (Δ >0.05 Å) using B3LYP/6-311++G**.

Hirshfeld Analysis : Identify H-bonding/π-stacking distortions.

Solid-State NMR : ¹³C CP-MAS confirms crystallographic packing effects .

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